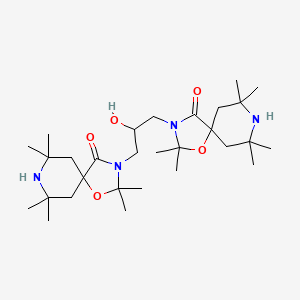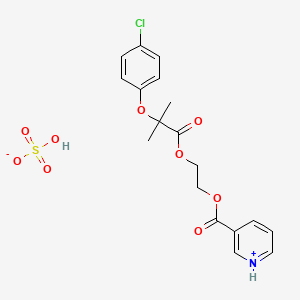
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate is a complex organic compound with a unique structure that combines a pyridinium ion with a chlorophenoxy group
Méthodes De Préparation
The synthesis of 3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate involves multiple steps. The starting material, 2-(p-Chlorophenoxy)-2-methylpropionic acid, is first esterified with an appropriate alcohol to form the ester derivative. This ester is then reacted with ethoxycarbonyl chloride to introduce the ethoxycarbonyl group. The resulting intermediate is then quaternized with pyridine to form the pyridinium salt. Finally, the compound is treated with sulfuric acid to obtain the hydrogen sulphate salt .
Analyse Des Réactions Chimiques
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of 3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate involves its interaction with specific molecular targets. The pyridinium ion can interact with various enzymes and receptors, modulating their activity. The chlorophenoxy group can also interact with cellular components, leading to changes in cellular functions. The exact pathways involved in these interactions are still under investigation .
Comparaison Avec Des Composés Similaires
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate can be compared with similar compounds such as:
2-(p-Chlorophenoxy)-2-methylpropionic acid: This compound is a precursor in the synthesis and has similar chemical properties.
Clofibric acid: Known for its use as a lipid-lowering agent, it shares structural similarities with the compound .
4-Chlorophenoxyacetic acid: Another related compound, used as a plant growth regulator
Propriétés
Numéro CAS |
94135-26-9 |
|---|---|
Formule moléculaire |
C18H20ClNO9S |
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridin-1-ium-3-carboxylate;hydrogen sulfate |
InChI |
InChI=1S/C18H18ClNO5.H2O4S/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13;1-5(2,3)4/h3-9,12H,10-11H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
IOOLKHGOVZRWRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCOC(=O)C1=C[NH+]=CC=C1)OC2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



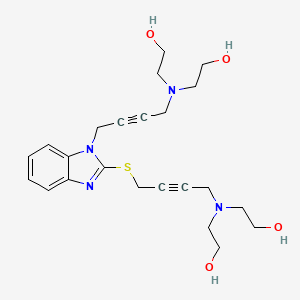

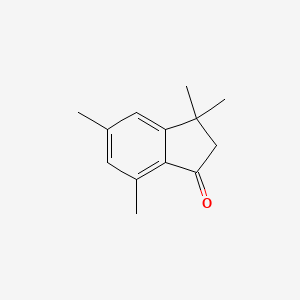
![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)

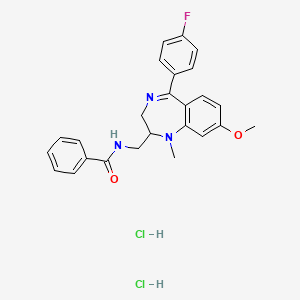

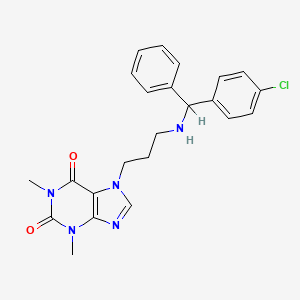
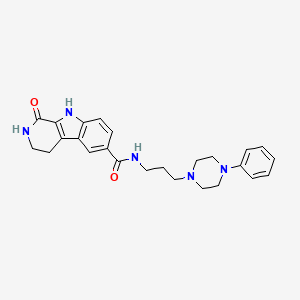
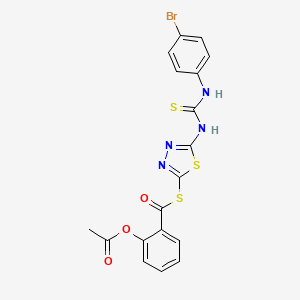
![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
